(S)-1-Methyl-3-aminomethyl-piperidine
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Overview
Description
(S)-1-Methyl-3-aminomethyl-piperidine is a chiral amine compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-3-aminomethyl-piperidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the desired (S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Methyl-3-aminomethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The piperidine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Conditions: Typically carried out in polar solvents under mild to moderate temperatures.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted piperidine derivatives.
Scientific Research Applications
(S)-1-Methyl-3-aminomethyl-piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-Methyl-3-aminomethyl-piperidine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
®-1-Methyl-3-aminomethyl-piperidine: The enantiomer of the compound with different stereochemistry.
1-Methyl-3-aminomethyl-pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of piperidine.
1-Methyl-3-aminomethyl-piperazine: Another similar compound with a piperazine ring.
Uniqueness: (S)-1-Methyl-3-aminomethyl-piperidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(3S)-1-methylpiperidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDTYNCWGSIWBK-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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